Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl-
Description
Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- is a compound that belongs to the class of organosilicon compounds known as cyclosiloxanes. These compounds are characterized by a ring structure composed of silicon and oxygen atoms, with various organic groups attached to the silicon. The specific compound has a cyclopentasiloxane core with ethenyl and methyl substituents.
Synthesis Analysis
The synthesis of cyclopentasiloxane derivatives can be achieved through various methods. For instance, pentamethylcyclopentasiloxanes with different substituents have been synthesized using B(C6F5)3-catalyzed dehydrogenative coupling and platinum-catalyzed hydrosilylation reactions . Another approach involves the oxygen-halogen exchange between silicon and tin in the reaction of dichloro(methyl-cyanoethyl)oligosiloxanes with bis-tri-n-butylstannyloxy-diorganosilanes to produce methyl-(β-cyanoethyl)cyclosiloxanes . Additionally, the use of pentamethyldisiloxane in palladium-catalyzed cyclization/hydrosilylation of functionalized dienes has been reported to form silylated carbocycles, which can be further transformed into alcohols .
Molecular Structure Analysis
The molecular structure of cyclopentasiloxane derivatives is influenced by the substituents attached to the siloxane ring. For example, the synthesis of stereoregular cis-penta[(phenyl)(trimethylsiloxy)]cyclopentasiloxane has been reported, and its mesomorphic state has been characterized using DSC, X-ray diffraction, and polarization microscopy . Theoretical calculations and spectroscopic analyses have been used to study the molecular structure and properties of cyclopentasilane-fused hexasilabenzvalene, which is related to cyclopentasiloxane structures .
Chemical Reactions Analysis
Cyclopentasiloxane derivatives can undergo various chemical reactions. The acid-catalyzed condensation of hydroxyl-terminated dimethylsiloxane oligomers can lead to cyclization or linear condensation, with the reaction kinetics influenced by the solvent and the presence of autocatalysis . The catalytic rearrangement of cyclopentasiloxanes containing trifluoropropyl(methyl)siloxane links has been studied, showing that the rate of rearrangement and the formation of linear polysiloxanes is affected by the concentration of siloxane links in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentasiloxane derivatives are diverse and depend on their molecular structure. Ionic conductivity studies of cyclosiloxanes with ethyleneoxy-containing substituents have shown that the conductivity is influenced by the type of linkage and the presence of lithium salts . The mesomorphic properties of cis-penta[(phenyl)(trimethylsiloxy)]cyclopentasiloxane indicate that it exists in a mesomorphic state below the temperature of destruction and forms mesomorphic glass below the glass transition temperature . The solubility, melting points, and spectroscopic properties of cyclopentamers synthesized from methylene-bridged phenylene units have been compared, revealing differences in their behavior .
Scientific Research Applications
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents
Cyclodextrins (CDs) demonstrate a versatile capability in forming inclusion complexes with various molecules due to their unique structure, which has a hydrophobic inner cavity and a hydrophilic surface. This property allows for the improvement of solubility, modification of drug-release profiles, enhancement of biological membrane permeability, and amplification of antimicrobial activity when combined with antibiotics and antibacterial agents. These complexes can be tailored to achieve either accelerated or prolonged dissolution profiles, depending on the desired drug product characteristics. The application of CDs in drug delivery systems has been extensively documented, covering over 200 reports by the end of 2021, which discuss their complexation with a wide range of antibiotics and antibacterial agents including beta-lactams, tetracyclines, quinolones, macrolides, aminoglycosides, glycopeptides, polypeptides, nitroimidazoles, and oxazolidinones (Boczar & Michalska, 2022).
properties
IUPAC Name |
2,4,6,8,10-pentakis(ethenyl)-2,4,6,8,10-pentamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si5/c1-11-21(6)16-22(7,12-2)18-24(9,14-4)20-25(10,15-5)19-23(8,13-3)17-21/h11-15H,1-5H2,6-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXBDQPVXIIXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066251 | |
Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
CAS RN |
17704-22-2 | |
Record name | 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-pentamethylcyclopentasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17704-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017704222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentavinylcyclopentasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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